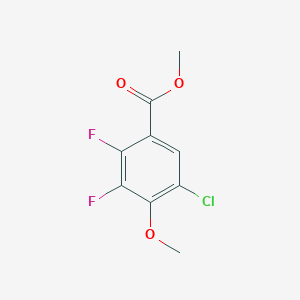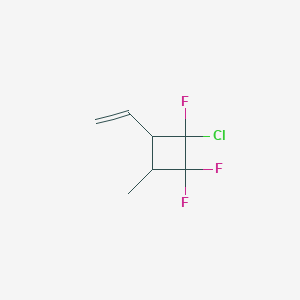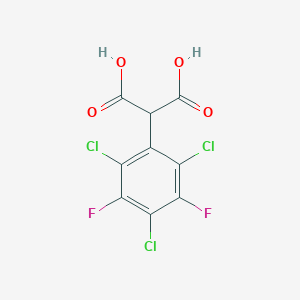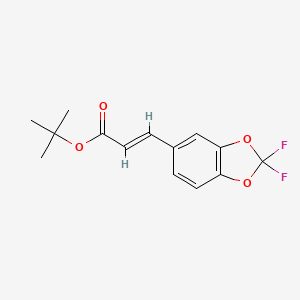
4-(Trifluoromethylthio)phenoxyacetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Trifluoromethylthio)phenoxyacetonitrile, or 4-TFPAN, is an organic compound with a variety of applications in scientific research. It is a fluorinated thiophenol derivative that is a component of a number of pharmaceuticals and can be used as a reagent in organic synthesis. It has been studied for its potential to act as a bioactive agent and as a component of various laboratory experiments.
作用機序
The mechanism of action of 4-TFPAN is not fully understood. It is believed to act as an inhibitor of the enzyme cytochrome P450, which is responsible for the metabolism of many drugs. This inhibition can lead to increased levels of the drug in the body, which can lead to toxicity and other side effects. It is also believed to act as an agonist of the serotonin receptor, which can lead to increased levels of serotonin in the brain and a decrease in anxiety and depression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-TFPAN are not fully understood. It is believed to act as an inhibitor of the enzyme cytochrome P450, which can lead to increased levels of the drug in the body and possible side effects. It is also believed to act as an agonist of the serotonin receptor, which can lead to increased levels of serotonin in the brain and a decrease in anxiety and depression. In addition, it has been shown to have anticonvulsant and anti-inflammatory effects.
実験室実験の利点と制限
The advantages of using 4-TFPAN in laboratory experiments include its low cost, its availability, and its ease of synthesis. In addition, it is a relatively non-toxic compound and can be used in a variety of experiments. The main limitation of 4-TFPAN is its potential to interact with other compounds and cause unwanted side effects. For this reason, it is important to use caution when handling and using 4-TFPAN in experiments.
将来の方向性
The potential future directions for 4-TFPAN include further research into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In addition, further research into its potential as a reagent in organic synthesis and its potential applications in drug development is needed. Additionally, further research into its potential as an antioxidant, anti-inflammatory, and anticonvulsant agent is needed. Finally, further research into its potential as a drug delivery system is needed.
合成法
4-TFPAN is synthesized by a process of oxidation-reduction. The starting material is 4-trifluoromethylphenol, which is oxidized to 4-trifluoromethylphenylsulfonyl chloride. This is then reduced to the desired product, 4-TFPAN. The reaction proceeds in two steps: the oxidation of the phenol to the sulfonyl chloride and the reduction of the sulfonyl chloride to the desired product. The reaction is catalyzed by an oxidizing agent, such as potassium permanganate or potassium dichromate, and a reducing agent, such as sodium borohydride or sodium sulfide.
科学的研究の応用
4-TFPAN has a variety of applications in scientific research. It is a component of several pharmaceuticals and can be used as a reagent in organic synthesis. It has been studied for its potential to act as a bioactive agent and as a component of various laboratory experiments. It has been used as a reagent in the synthesis of various compounds, including pyrrolo[3,2-d]pyrimidines, quinazolinones, and quinazolinones. It has also been used in the synthesis of various heterocyclic compounds, such as pyrrolines and pyrroles.
特性
IUPAC Name |
2-[4-(trifluoromethylsulfanyl)phenoxy]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NOS/c10-9(11,12)15-8-3-1-7(2-4-8)14-6-5-13/h1-4H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOBALJSBCLADF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC#N)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethylthio)phenoxyacetonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

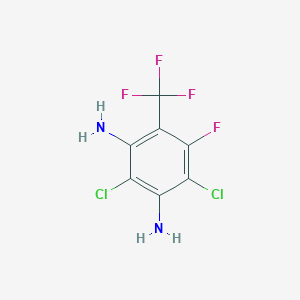
![1,1'-[(3,3,4,4,5,5-Hexafluoro-1-cyclopentene-1,2-diyl)bis(oxy)]bis[3,5-bis(trifluoromethyl)-benzene](/img/structure/B6311651.png)
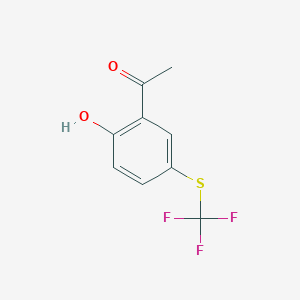
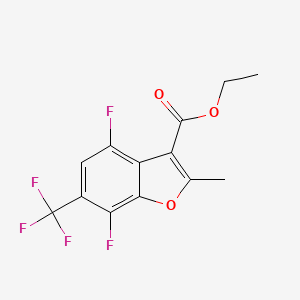
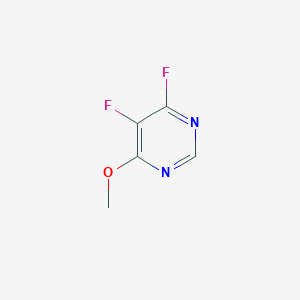
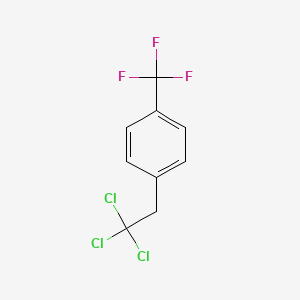
![7-Chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine](/img/structure/B6311693.png)
![2-(Methylthio)-8-(trifluoromethyl)-dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B6311699.png)

